molecular formula C22H24ClFN2O2 B1675124 11-Fluoro dihydroloratadine CAS No. 125743-80-8

11-Fluoro dihydroloratadine

Cat. No. B1675124
M. Wt: 402.9 g/mol
InChI Key: OVPFJWGOZPZTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Fluoro Dihydroloratadine, also known as Loratadine Impurity F (EP/BP), is a chemical compound with the molecular formula C22H24ClFN2O2 . It has a molecular weight of 402.89 . This compound is an intermediate in the synthesis of certain pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 11-Fluoro Dihydroloratadine consists of a piperidine ring attached to a benzo[cyclohepta[1,2-b]pyridin-11-yl group . The molecule is racemic, meaning it contains equal amounts of left and right-handed enantiomers .


Physical And Chemical Properties Analysis

11-Fluoro Dihydroloratadine is a solid compound with a molecular weight of 402.89 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis and Potent Anti-HIV Activity

The synthesis of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine, a compound related to 11-Fluoro dihydroloratadine, demonstrates potent antiviral activity against HIV-1. This synthesis process involves 11-fluoro-2',3'-unsaturated cytidine, showcasing its potential in anti-HIV applications (Choi et al., 2002).

Metabolic Monitoring in Cancer Treatment

Studies on 5-fluorouracil metabolism using 19F NMR highlight the potential of using fluorinated compounds, like 11-Fluoro dihydroloratadine, in tracing the metabolic fate of drugs in cancer treatment. This research offers a non-invasive method to monitor drug metabolism in living organisms, which is significant in assessing drug efficacy in cancer therapies (Stevens et al., 1984).

Imaging and Diagnosis in Oncology

The evaluation of radiopharmaceuticals, such as 4′-[methyl-11C]thiothymidine, illustrates the role of 11-fluoro compounds in tumor imaging due to their stable incorporation into DNA and distinct tissue kinetics. This research underpins the importance of 11-fluoro compounds in diagnostic imaging for oncology, particularly in differentiating between tumor and inflammation (Toyohara et al., 2012).

Anti-HIV Properties and Synthesis

Further research into the chemistry and anti-HIV properties of fluoropyrimidine nucleosides, which are structurally related to 11-Fluoro dihydroloratadine, indicates potential in developing anti-AIDS drugs. This highlights the significance of 11-fluoro compounds in synthesizing new pharmaceuticals for combating HIV (Siddiqui et al., 1992).

Future Directions

Fluorinated heterocyclic compounds, like 11-Fluoro Dihydroloratadine, are a recurring motif in medicinal chemistry and are constantly appearing in new molecular entities with various biological activities . Therefore, the study and application of such compounds are expected to continue to be a significant area of research in the future .

properties

IUPAC Name

ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPFJWGOZPZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Fluoro dihydroloratadine

CAS RN

125743-80-8
Record name Loratadine specified impurity F [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-FLUORO DIHYDROLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Fluoro dihydroloratadine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
11-Fluoro dihydroloratadine
Reactant of Route 3
Reactant of Route 3
11-Fluoro dihydroloratadine
Reactant of Route 4
Reactant of Route 4
11-Fluoro dihydroloratadine
Reactant of Route 5
Reactant of Route 5
11-Fluoro dihydroloratadine
Reactant of Route 6
11-Fluoro dihydroloratadine

Citations

For This Compound
2
Citations
BM Taylor, KB Thurbide - Chromatographia, 2020 - Springer
… Mass spectral analysis of this peak confirmed that it was 11-fluoro-dihydroloratadine, which is an impurity known to arise in the processing of Loratadine [23, 25,26,27,28]. Therefore, …
Number of citations: 1 link.springer.com
BM Taylor - 2020 - prism.ucalgary.ca
… minor 11-fluoro-dihydroloratadine impurity (*) at 3.1 minutes. … In particular, the 11-fluoro-dihydroloratadine impurity peak … at 2 minutes and the 11-fluoro-dihydroloratadine impurity (*) …
Number of citations: 2 prism.ucalgary.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.